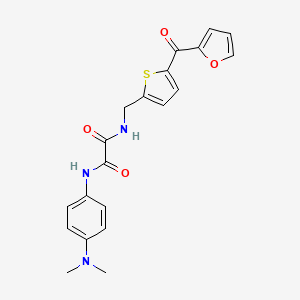

![molecular formula C20H17N3O2 B2907944 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034474-56-9](/img/structure/B2907944.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . Another method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The 1H NMR spectrum and 13C NMR spectrum of a related compound have been reported .Mechanism of Action

Target of Action

The compound, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been found to exhibit potent antifungal activity against Candida spp., including several multidrug-resistant strains . The primary target of this compound is Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi .

Mode of Action

The compound interacts with its target, CYP51, inhibiting the formation of ergosterol in yeast cells . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to altered cell membrane permeability and function, ultimately resulting in fungal cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, affecting its integrity and function .

Pharmacokinetics

The study mentions an in-silico analysis of absorption, distribution, metabolism, excretion, and toxicity (admet) properties . Further in-vitro and in-vivo studies would be needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations. The inhibition of ergosterol formation results in the death of the fungal cells .

Action Environment

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . The development of new drugs that overcome AMR problems is also a future direction .

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-13-11-16(14(2)25-13)20(24)22-17-8-4-3-7-15(17)18-12-23-10-6-5-9-19(23)21-18/h3-12H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLNOVOFAHVRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/no-structure.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)ethan-1-one](/img/structure/B2907865.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2907866.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2907867.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2907869.png)

![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2907871.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2907873.png)

![1-(2,4-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2907876.png)

![1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2907882.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2907884.png)